5-bromo-4-chloro-1H-indole
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Overview
Description
5-bromo-4-chloro-1H-indole is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . A process for efficient synthesis of 5-bromoindole has been patented, which involves a series of reactions starting with indole as a raw material .Molecular Structure Analysis
The molecular formula of 5-bromo-4-chloro-1H-indole is C8H5BrClN, and its molecular weight is 230.49 .Physical And Chemical Properties Analysis
5-bromo-4-chloro-1H-indole is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-bromo-4-chloro-1H-indole, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . The indole nucleus in these compounds has been found in many important synthetic drug molecules, providing a valuable idea for treatment .
Antioxidant Activity
Indole derivatives also possess antioxidant properties . These compounds can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Substrate for Beta-galactosidase
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside, a derivative of 5-bromo-4-chloro-1H-indole, is a substrate for beta-galactosidase . This enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in the synthesis of these compounds .
Drug Discovery
The increasing diversity of small molecule libraries, including indole derivatives, is a major source for the discovery of new drug candidates . The synthesis of 5-bromosubstituted derivatives of indole phytoalexins has been reported, using a straightforward synthetic approach .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Bromo-4-chloro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 5-bromo-4-chloro-1H-indole, may interact with their targets to induce a range of changes.
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-bromo-4-chloro-1H-indole may have diverse molecular and cellular effects.
properties
IUPAC Name |
5-bromo-4-chloro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHJTELEAIHBJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-chloro-1H-indole |
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